8-Chloro-4-hydrazino-2-methyl-quinoline
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Overview
Description
8-Chloro-4-hydrazino-2-methyl-quinoline is a chemical compound with the molecular formula C10H10ClN3. It is a derivative of quinoline, a heterocyclic aromatic organic compound.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 8-Chloro-4-hydrazino-2-methyl-quinoline typically involves the reaction of 8-chloro-2-methylquinoline with hydrazine hydrate. The reaction is carried out under reflux conditions in an appropriate solvent such as ethanol or methanol. The reaction mixture is heated to facilitate the formation of the hydrazino derivative .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity of the final product through recrystallization or chromatographic techniques .
Chemical Reactions Analysis
Types of Reactions
8-Chloro-4-hydrazino-2-methyl-quinoline undergoes various types of chemical reactions, including:
Oxidation: The hydrazino group can be oxidized to form azo or azoxy derivatives.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Nucleophiles like primary amines or thiols are used under basic conditions.
Major Products Formed
Oxidation: Azo or azoxy derivatives.
Reduction: Corresponding amine.
Substitution: Various substituted quinoline derivatives.
Scientific Research Applications
8-Chloro-4-hydrazino-2-methyl-quinoline has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimalarial and anticancer compounds.
Materials Science: The compound is used in the development of novel materials with specific electronic or optical properties.
Biological Research: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 8-Chloro-4-hydrazino-2-methyl-quinoline depends on its specific application. In medicinal chemistry, it may act by inhibiting specific enzymes or interacting with DNA to exert its therapeutic effects. The hydrazino group can form covalent bonds with biological targets, leading to the inhibition of enzyme activity or disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
8-Chloro-2-methylquinoline: Lacks the hydrazino group, making it less reactive in certain chemical reactions.
4-Hydrazinoquinoline: Lacks the chloro and methyl groups, which may affect its biological activity and chemical reactivity.
Uniqueness
8-Chloro-4-hydrazino-2-methyl-quinoline is unique due to the presence of both the chloro and hydrazino groups, which confer specific chemical reactivity and potential biological activity.
Properties
CAS No. |
203626-36-2 |
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Molecular Formula |
C10H10ClN3 |
Molecular Weight |
207.66 g/mol |
IUPAC Name |
(8-chloro-2-methylquinolin-4-yl)hydrazine |
InChI |
InChI=1S/C10H10ClN3/c1-6-5-9(14-12)7-3-2-4-8(11)10(7)13-6/h2-5H,12H2,1H3,(H,13,14) |
InChI Key |
XMEPPZVJIFYELE-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C2C=CC=C(C2=N1)Cl)NN |
Origin of Product |
United States |
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